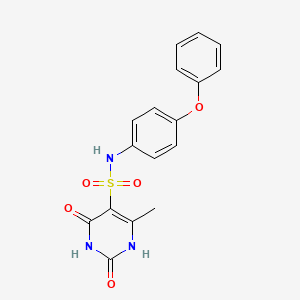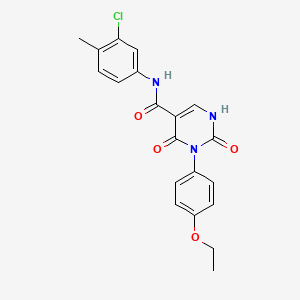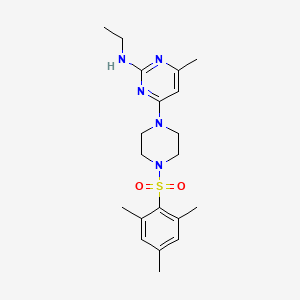
6-methyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of dihydropyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenoxyphenyl halide reacts with the dihydropyrimidine core.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: The phenoxyphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic aromatic substitution may involve reagents like nitric acid or sulfuric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dihydroxy derivative.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE would depend on its specific biological target. Generally, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Disrupting Cellular Processes: Interfering with cellular pathways, leading to cell death or inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Lacks the phenoxyphenyl group.
4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE: Lacks the hydroxy group.
Uniqueness
2-HYDROXY-4-METHYL-6-OXO-N-(4-PHENOXYPHENYL)-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to the presence of both the hydroxy and phenoxyphenyl groups, which may contribute to its distinct biological activity and chemical reactivity.
属性
分子式 |
C17H15N3O5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
6-methyl-2,4-dioxo-N-(4-phenoxyphenyl)-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C17H15N3O5S/c1-11-15(16(21)19-17(22)18-11)26(23,24)20-12-7-9-14(10-8-12)25-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,18,19,21,22) |
InChI 键 |
LZVBLUCXHLQTJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14977556.png)
![N-[(4-ethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B14977562.png)

![2-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B14977585.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B14977587.png)
![4-(4-methylphenyl)-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14977589.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14977595.png)
![N-[3-(acetylamino)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14977602.png)
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14977609.png)

![4-Dimethylaminomethyl-3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one](/img/structure/B14977623.png)
![N-(3,5-dimethylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B14977624.png)

![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14977634.png)
